molecular formula C22H24N4O2 B2409707 3-(4-propoxyphenyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide CAS No. 2034300-19-9

3-(4-propoxyphenyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide

Cat. No.: B2409707
CAS No.: 2034300-19-9
M. Wt: 376.46
InChI Key: KHJHVAMLJHJNGP-UHFFFAOYSA-N
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Description

3-(4-Propoxyphenyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide is a synthetic chemical compound of interest in medicinal chemistry and drug discovery research. This molecule features a propanamide core linking a 4-propoxyphenyl group and a complex heteroaromatic system containing both pyridine and pyrazine rings. These nitrogen-containing heterocycles are privileged structures in pharmacology, frequently serving as key scaffolds in molecules that modulate biological targets . Specifically, similar pyrazine and pyridine-containing structures have been investigated for their inhibitory activity against various enzymes . The propoxyphenyl moiety may contribute to favorable physicochemical properties, such as metabolic stability and membrane permeability, which are critical parameters in optimizing lead compounds . This combination of features makes 3-(4-propoxyphenyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide a valuable reagent for researchers engaged in hit-to-lead optimization, structure-activity relationship (SAR) studies, and the development of novel bioactive molecules. This product is intended For Research Use Only (RUO) and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(4-propoxyphenyl)-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-2-14-28-19-8-5-17(6-9-19)7-10-21(27)26-16-20-22(25-13-12-24-20)18-4-3-11-23-15-18/h3-6,8-9,11-13,15H,2,7,10,14,16H2,1H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJHVAMLJHJNGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CCC(=O)NCC2=NC=CN=C2C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-propoxyphenyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure

The compound can be described with the following structural formula:

C19H22N4O\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}

This structure features a propoxyphenyl group, a pyridinyl moiety, and a pyrazinyl component, which may contribute to its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to 3-(4-propoxyphenyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide . For instance, derivatives with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines.

  • Apoptosis Induction : Compounds in this class have been observed to trigger apoptosis in cancer cells through the activation of caspases (caspase-3, -8, and -9) and modulation of pro-apoptotic proteins such as Bax and p53 .
  • Inhibition of NF-κB : Some studies suggest that these compounds inhibit the NF-κB signaling pathway, which is crucial for cell survival and proliferation in cancer cells .
  • Autophagy Activation : There is evidence that these compounds can induce autophagy, enhancing the degradation of cellular components and contributing to cancer cell death .

In Vitro Studies

A summary of key findings from in vitro studies on related compounds is presented below:

CompoundCell LineIC50 (µM)Mechanism
3bMCF-70.25Apoptosis via caspase activation
3bMDA-MB-2310.5NF-κB inhibition
3bNormal Breast Cells (MCF-10A)>10Selective toxicity towards cancer cells

These results indicate a promising therapeutic index for compounds similar to 3-(4-propoxyphenyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide , particularly in targeting breast cancer cell lines while sparing normal cells.

Study 1: Anticancer Efficacy

In a recent study published in Cancer Research, researchers synthesized several derivatives based on the core structure of 3-(4-propoxyphenyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide . These derivatives were tested against MCF-7 and MDA-MB-231 cell lines. The results indicated that one derivative exhibited an IC50 value significantly lower than cisplatin, suggesting enhanced efficacy in inducing apoptosis through mitochondrial pathways .

Study 2: Selectivity Profile

Another study focused on the selectivity of these compounds against various cancer types. The findings demonstrated that while the compounds effectively inhibited tumor growth in vitro, they showed minimal toxicity towards non-cancerous cells, highlighting their potential as selective anticancer agents .

Q & A

Q. What are the standard synthetic routes for 3-(4-propoxyphenyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide, and how can purity be optimized?

  • Methodological Answer : The compound is synthesized via multi-step organic reactions, typically involving:
  • Step 1 : Formation of the pyrazine-pyrrolidine core via condensation of pyridinyl-pyrazine precursors with propanamide derivatives under reflux conditions (e.g., using DMF as a solvent) .
  • Step 2 : Introduction of the 4-propoxyphenyl group via nucleophilic substitution or Suzuki-Miyaura coupling, requiring palladium catalysts and controlled temperatures (80–100°C) .
  • Purity Optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming the propanamide backbone and substituent positions (e.g., pyridinyl-pyrazine protons at δ 8.5–9.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ peak) with an error margin <5 ppm .
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1650–1700 cm1^{-1}) and aromatic C-H bends .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer :
  • In Vitro Assays : Test inhibition of kinases (e.g., p38 MAP kinase) using fluorescence-based assays (ATP competition) at concentrations of 1–100 µM .
  • Cell Viability Studies : Use MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC50_{50} determination .
  • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent controls (DMSO ≤0.1%) to rule out artifacts .

Advanced Research Questions

Q. How can contradictory data in biological activity studies be resolved?

  • Methodological Answer :
  • Dose-Response Repetition : Conduct triplicate experiments across multiple cell lines to assess reproducibility .
  • Target Engagement Studies : Use biophysical methods (e.g., SPR or CETSA) to confirm direct binding to proposed targets (e.g., kinases) .
  • Metabolic Stability Analysis : Rule out false negatives/positives by testing compound stability in liver microsomes (e.g., CYP450 metabolism) .

Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (PDB: 1KV2) .
  • QSAR Modeling : Train models on analogs (e.g., pyrazine-propanamide derivatives) using descriptors like logP, polar surface area, and H-bond donors .
  • MD Simulations : Assess binding stability over 100 ns trajectories (GROMACS/AMBER) to prioritize derivatives with improved residency times .

Q. How can reaction yields be improved during scale-up synthesis?

  • Methodological Answer :
  • Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to enhance solubility and reduce side reactions .
  • Catalyst Screening : Test Pd(OAc)2_2 vs. XPhos-Pd-G3 for Suzuki couplings; optimize ligand ratios to reduce catalyst loading .
  • Process Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and terminate at peak conversion .

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